2-Chloro-N-(1,4-dioxepan-6-yl)propanamide
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Overview
Description
2-Chloro-N-(1,4-dioxepan-6-yl)propanamide is a chemical compound with a unique structure that includes a chloro group, a propanamide moiety, and a 1,4-dioxepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1,4-dioxepan-6-yl)propanamide typically involves the reaction of 1,4-dioxepane with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous processing techniques to enhance safety and productivity. Continuous crystallization processes can be employed to ensure consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1,4-dioxepan-6-yl)propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted amides or thioamides.
Hydrolysis: Carboxylic acids and amines.
Oxidation and Reduction: Corresponding oxides or reduced amines.
Scientific Research Applications
2-Chloro-N-(1,4-dioxepan-6-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1,4-dioxepan-6-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The 1,4-dioxepane ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(6-cyanopyridin-3-yl)propanamide: Similar structure but with a cyanopyridine ring instead of a 1,4-dioxepane ring.
2-Chloro-N-(p-tolyl)propanamide: Contains a p-tolyl group instead of a 1,4-dioxepane ring.
Uniqueness
2-Chloro-N-(1,4-dioxepan-6-yl)propanamide is unique due to the presence of the 1,4-dioxepane ring, which imparts distinct chemical and physical properties. This ring structure can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(1,4-dioxepan-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-6(9)8(11)10-7-4-12-2-3-13-5-7/h6-7H,2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTJDUIRHQYFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1COCCOC1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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